molecular formula C15H21BrO3 B8160339 tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Cat. No.: B8160339
M. Wt: 329.23 g/mol
InChI Key: YNJSBUTXKMFOFB-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate: is an organic compound with the molecular formula C13H19BrO3 . It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a tert-butyl ester group and a bromophenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate typically involves the reaction of 4-bromophenol with tert-butyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.

Major Products:

    Substitution: Formation of various substituted phenyl ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the preparation of various pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate biological pathways and exert effects on cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-bromoethoxy)propanoate
  • tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate

Uniqueness: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrO3/c1-15(2,3)19-14(17)9-11-18-10-8-12-4-6-13(16)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJSBUTXKMFOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)ethanol (5 g) was treated with benzyltrimethylammonium hydroxide (Triton B®) (0.3 mL) and the resultant mixture was stirred in vacuo for 30 minutes. The mixture was then cooled to 0° C. and treated with t-butyl acrylate (3.5 g). The reaction was warmed to room temperature and stirred for 5 hours. The mixture was filtered through aluminium oxide (15 g) eluting with ether (75 mL). The collected filtrate was concentrated and purified by flash chromatography eluting with ethylacetate:iso-hexane (1:8) to give the sub-titled compound (5.42 g) as an oil.
Quantity
5 g
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reactant
Reaction Step One
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0.3 mL
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reactant
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three

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